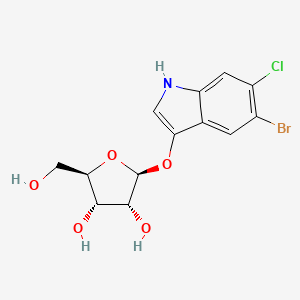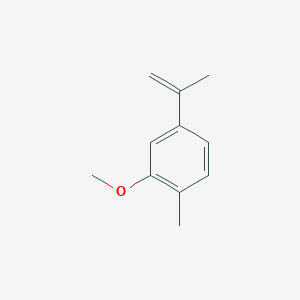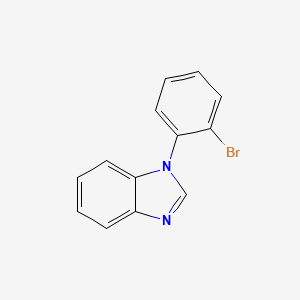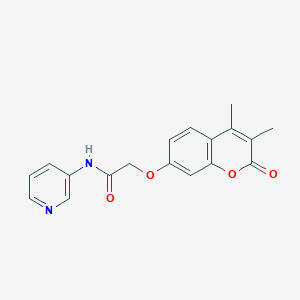
5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside is an organic compound that serves as a chromogenic substrate. It is commonly used in biochemical assays to measure enzyme activity, particularly beta-galactosidase. This compound is known for producing a colored precipitate upon enzymatic hydrolysis, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside typically involves the following steps:
Bromination and Chlorination: The indole ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 5 and 6 positions, respectively.
Glycosylation: The brominated and chlorinated indole is then glycosylated with beta-d-ribofuranose to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside undergoes several types of chemical reactions:
Hydrolysis: Enzymatic hydrolysis by beta-galactosidase, resulting in a colored precipitate.
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Common Reagents and Conditions
Beta-galactosidase: Used for enzymatic hydrolysis.
Nucleophiles: Used in substitution reactions.
Major Products
Hydrolysis Product: 5-Bromo-6-chloro-3-hydroxy-1H-indole, which dimerizes to form a colored product.
Substitution Products: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside has a wide range of applications in scientific research:
Biochemistry: Used as a chromogenic substrate to measure enzyme activity, particularly beta-galactosidase.
Molecular Biology: Employed in assays to detect gene expression and enzyme activity in various organisms.
Medical Research: Utilized in diagnostic assays to detect bacterial infections and other medical conditions.
Industrial Applications: Used in the food industry to measure enzyme activity in food products.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside involves its enzymatic hydrolysis by beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 5-Bromo-6-chloro-3-hydroxy-1H-indole, which then dimerizes to form a colored precipitate. This color change is used as an indicator of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl beta-d-galactopyranoside: Another chromogenic substrate used for similar purposes.
5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide: Used to measure beta-galactosidase activity in different contexts.
Red-β-D-Gal (5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside): Generates a red or magenta colored precipitate upon enzymatic hydrolysis.
Uniqueness
5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside is unique due to its specific glycosylation with beta-d-ribofuranose, which differentiates it from other chromogenic substrates that use different sugar moieties. This unique structure allows it to be used in specific biochemical assays where other substrates may not be suitable .
Properties
CAS No. |
518033-34-6 |
|---|---|
Molecular Formula |
C13H13BrClNO5 |
Molecular Weight |
378.60 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H13BrClNO5/c14-6-1-5-8(2-7(6)15)16-3-9(5)20-13-12(19)11(18)10(4-17)21-13/h1-3,10-13,16-19H,4H2/t10-,11-,12-,13-/m1/s1 |
InChI Key |
HOPMEDLCGYTZPU-FDYHWXHSSA-N |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(1,3-Benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetonitrile](/img/structure/B14136366.png)

![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)



![2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol](/img/structure/B14136390.png)

![2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid](/img/structure/B14136406.png)

![4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14136432.png)


